2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide
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Overview
Description
2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The imidazopyridine core is a fused heterocyclic system that combines an imidazole ring with a pyridine ring, which contributes to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of 2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide typically involves multiple steps, starting from readily available starting materials. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde to form the imidazole ring.
Wallach Synthesis: This method involves the oxidative cyclization of N-arylglycines.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the reaction of alpha-halo ketones with ammonia or primary amines.
Amino Nitrile Method: This method involves the reaction of amino nitriles with aldehydes or ketones.
Chemical Reactions Analysis
2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form various fused ring systems.
Scientific Research Applications
2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and as a potential therapeutic agent.
Medicine: The compound has shown potential in the development of new drugs for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-{6-bromo-3-methyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}-N,N-dimethylacetamide can be compared with other imidazopyridine derivatives, such as:
Imidazo[4,5-c]pyridine: This compound has a similar structure but different biological activities.
Imidazo[1,5-a]pyridine: This compound is known for its use as a GABA receptor agonist.
Imidazo[1,2-a]pyridine: This compound has been used in the development of various drugs, including proton pump inhibitors and NSAIDs.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of the imidazopyridine scaffold in medicinal chemistry .
Properties
Molecular Formula |
C11H13BrN4O2 |
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Molecular Weight |
313.15 g/mol |
IUPAC Name |
2-(6-bromo-3-methyl-2-oxoimidazo[4,5-b]pyridin-1-yl)-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H13BrN4O2/c1-14(2)9(17)6-16-8-4-7(12)5-13-10(8)15(3)11(16)18/h4-5H,6H2,1-3H3 |
InChI Key |
VJJHULJJGANYCO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=N2)Br)N(C1=O)CC(=O)N(C)C |
Origin of Product |
United States |
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